molecular formula C15H12N4 B10943168 [(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]propanedinitrile

[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]propanedinitrile

Cat. No.: B10943168
M. Wt: 248.28 g/mol
InChI Key: GFZLCKBOGLAIGP-UHFFFAOYSA-N
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Description

[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]propanedinitrile is a compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]propanedinitrile typically involves the reaction of 3,5-dimethyl-1-phenylpyrazole with malononitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]propanedinitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]propanedinitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of [(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]propanedinitrile involves its interaction with specific molecular targets and pathways. The compound is known to exhibit its effects through the inhibition of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may interact with proteins involved in signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of structural features and reactivity

Properties

Molecular Formula

C15H12N4

Molecular Weight

248.28 g/mol

IUPAC Name

2-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methylidene]propanedinitrile

InChI

InChI=1S/C15H12N4/c1-11-15(8-13(9-16)10-17)12(2)19(18-11)14-6-4-3-5-7-14/h3-8H,1-2H3

InChI Key

GFZLCKBOGLAIGP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)C=C(C#N)C#N

Origin of Product

United States

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